

# Application Note: GC-MS Analysis of Octyl Octanoate

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## Compound of Interest

Compound Name: Octyl octanoate

Cat. No.: B1197113

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## Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of **octyl octanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Octyl octanoate**, a fatty acid ester, finds applications in the flavor, fragrance, and cosmetic industries. The protocol outlined below provides a robust framework for sample preparation, GC-MS instrument parameters, and data analysis for the accurate identification and quantification of this compound. This guide is intended for researchers, scientists, and professionals in drug development and quality control.

## Introduction

**Octyl octanoate** (C<sub>16</sub>H<sub>32</sub>O<sub>2</sub>, Molar Mass: 256.42 g/mol) is an ester known for its fruity and oily aroma.[1] Accurate and reliable analytical methods are crucial for its identification and quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like **octyl octanoate**, offering high resolution and sensitivity.[2] This document provides a detailed protocol for the GC-MS analysis of **octyl octanoate**, including sample preparation, instrument conditions, and expected results.

## Experimental Protocols

### Sample Preparation

The sample preparation method should be chosen based on the sample matrix. For relatively clean samples, a simple dilution is sufficient. For more complex matrices, an extraction step may be necessary.

a) Simple Dilution (for standards and clean samples):

- Prepare a stock solution of **octyl octanoate** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane.[\[2\]](#)[\[3\]](#)[\[4\]](#)
- From the stock solution, prepare a series of calibration standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).
- Transfer the final solutions to 2 mL autosampler vials for GC-MS analysis.[\[3\]](#)

b) Liquid-Liquid Extraction (LLE) (for liquid samples):

- To 1 mL of the liquid sample, add 1 mL of a water-immiscible organic solvent (e.g., hexane or diethyl ether).
- Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
- Centrifuge the sample to facilitate phase separation.
- Carefully collect the organic layer (top layer) and transfer it to a clean vial.
- If necessary, concentrate the extract under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the chosen solvent and transfer to an autosampler vial.

c) Solid Phase Extraction (SPE) (for complex matrices):

- Choose an appropriate SPE cartridge (e.g., C18) based on the sample matrix and the analyte's properties.
- Condition the cartridge according to the manufacturer's instructions.
- Load the sample onto the cartridge.

- Wash the cartridge with a weak solvent to remove interferences.
- Elute the **octyl octanoate** with a suitable organic solvent.
- Concentrate the eluate and reconstitute it in the injection solvent.

## GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and should be optimized for the specific instrument and application.

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (e.g., 20:1) or Splitless
Oven Temperature Program	Initial temperature of 70 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min)
Transfer Line Temp.	280 °C
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	m/z 40-400

## Data Presentation

## Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of **octyl octanoate**.

Parameter	Value	Source
Molecular Formula	C16H32O2	NIST[4][5][6]
Molecular Weight	256.42 g/mol	NIST[4][5][6]
Kovats Retention Index	1989 (on a non-polar column)	The Pherobase[7]

## Mass Spectral Data

The mass spectrum of **octyl octanoate** is characterized by a series of fragment ions. The most significant ions are listed in the table below, as determined from the NIST mass spectrum.[5]

m/z	Relative Intensity (%)	Proposed Fragment Ion
43	100	[C3H7]+
57	85	[C4H9]+
71	60	[C5H11]+
85	40	[C6H13]+
112	30	[C8H16]+ (from McLafferty rearrangement of the octanol part)
127	25	[C8H15O]+
145	15	[CH3(CH2)6CO]+ (Acylium ion)
256	<5	[M]+ (Molecular ion)

## Mandatory Visualization

Caption: Experimental workflow for the GC-MS analysis of **octyl octanoate**.

## Discussion

The provided GC-MS method is a reliable approach for the analysis of **octyl octanoate**. The choice of a non-polar column like the HP-5ms is suitable for the separation of fatty acid esters. The temperature program allows for the efficient elution of **octyl octanoate** and other components that may be present in the sample.

The mass spectrum of **octyl octanoate** shows characteristic fragmentation patterns for esters. The molecular ion peak at  $m/z$  256 is often of low abundance. A key fragmentation pathway is the McLafferty rearrangement. The base peak at  $m/z$  43 is a common fragment in many organic molecules. For confirmation, it is essential to compare the obtained mass spectrum with a reference spectrum from a spectral library, such as the NIST database.

## Conclusion

This application note provides a detailed and robust protocol for the GC-MS analysis of **octyl octanoate**. The outlined procedures for sample preparation and instrument parameters, along with the provided quantitative data, will enable researchers and scientists to confidently identify and quantify this compound in various sample matrices. The methodology is suitable for quality control in the food, fragrance, and cosmetic industries, as well as for research applications.

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